molecular formula C19H20F2N2O3S B2364138 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896276-40-7

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No. B2364138
M. Wt: 394.44
InChI Key: BDVKQXIPLKSHKD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a chemical compound with the molecular formula C19H20F2N2O3S and a molecular weight of 394.44. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide often involves the use of the pyrrolidine ring. This can be achieved through two main synthetic strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Photoelectron Spectroscopy and Luminescence

Research on pyridyl substituted benzamides has shown compounds with aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These compounds exhibit luminescence in both solution and solid state, and their AEE behavior is dependent on the solvent's polarity. This highlights the potential application of similar benzamide derivatives in optical and sensor technologies due to their luminescent properties and responsiveness to external stimuli (Srivastava et al., 2017).

Histone Deacetylase Inhibition

N-substituted benzamides, such as MGCD0103, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds selectively inhibit certain HDACs, showing significant antitumor activity and entering clinical trials. This suggests that compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could have potential applications in cancer therapy through epigenetic modulation (Zhou et al., 2008).

Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocycles via rhodium-catalyzed C-H activation indicates the importance of fluorinated compounds in pharmaceutical and agrochemical industries. This method allows for diverse synthesis of fluorinated heterocycles, showcasing the potential application of similar fluorinated benzamides in creating complex fluorinated structures for drug development and agricultural chemicals (Wu et al., 2017).

Organosoluble Polyimides

Research on organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain demonstrates the relevance of fluorinated benzamides in materials science. These polyimides exhibit good solubility, thermal stability, and transparency, indicating potential applications in electronics and coatings (Liu et al., 2002).

Electrochemical Fluorination

The electrochemical fluorination of nitrogen-containing carboxylic acids, including those with benzamide structures, highlights a method for producing perfluoroacid fluorides. These compounds have potential uses in developing degradable fluorochemicals for various industrial applications (Abe et al., 1992).

Future Directions

The future directions in the research and development of compounds like 3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide could involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by modifying the physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name

3,4-difluoro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c1-13-4-7-16(8-5-13)27(25,26)23-10-2-3-15(23)12-22-19(24)14-6-9-17(20)18(21)11-14/h4-9,11,15H,2-3,10,12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVKQXIPLKSHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

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